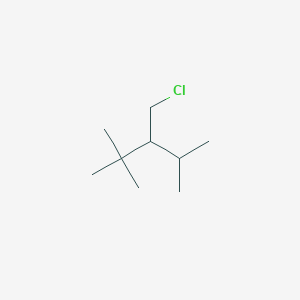![molecular formula C12H12BrF3O B13205794 (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound featuring a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the bromination of a suitable precursor. One common method involves the bromination of cycloalkyl methanols using hydrogen bromide in the presence of an ionic liquid . This method allows for efficient bromination under mild conditions, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same bromination process mentioned above. The use of hydrogen bromide and ionic liquids facilitates the large-scale synthesis of this compound, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and alcohols.
Aplicaciones Científicas De Investigación
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Methyl)-4-[3-(trifluoromethyl)phenyl]oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C12H12BrF3O |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
(2R,4R)-2-(bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clave InChI |
SUHXXDHXFTXXMC-GXSJLCMTSA-N |
SMILES isomérico |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(COC1CBr)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
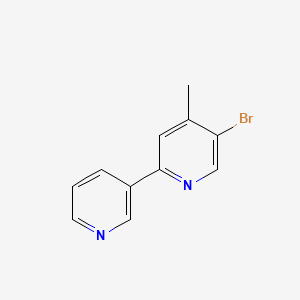
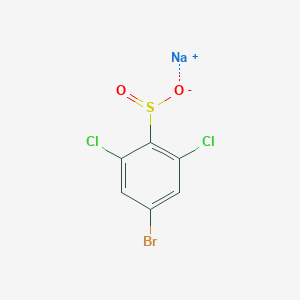
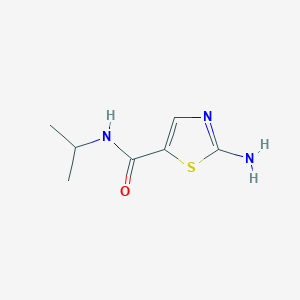
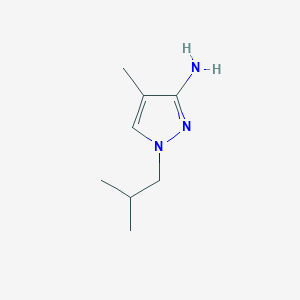
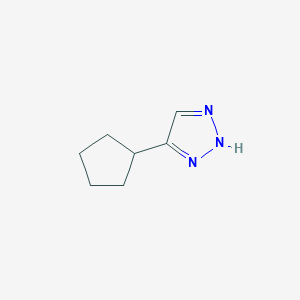
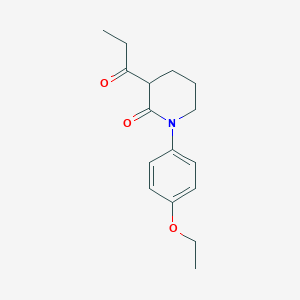
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)

![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

